Potassium tetrasulfide)

Description

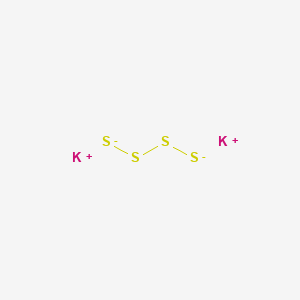

Potassium tetrasulfide (K₂S₄) is an inorganic polysulfide compound comprising four sulfur atoms in a chain bonded to potassium ions. It is part of the broader class of polysulfides, which are characterized by chains of sulfur atoms with varying lengths (Sₙ²⁻). Potassium tetrasulfide is water-soluble and participates in redox reactions due to its dynamic S–S bonds . It is utilized in analytical chemistry as a reference standard and in materials science for synthesizing sulfur-containing polymers .

Properties

CAS No. |

12136-49-1 |

|---|---|

Molecular Formula |

K2S4 |

Molecular Weight |

206.5 g/mol |

InChI |

InChI=1S/2K.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2 |

InChI Key |

DVBRNDGHBLXMCR-UHFFFAOYSA-L |

SMILES |

[S-]SS[S-].[K+].[K+] |

Canonical SMILES |

[S-]SS[S-].[K+].[K+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Decomposition Reactions

K₂S₄ is hygroscopic and decomposes in moist air, forming potassium thiosulfate and hydrogen sulfide:

Thermal decomposition above 145°C yields shorter-chain sulfides (e.g., K₂S₂) and elemental sulfur . In acidic conditions, rapid decomposition releases H₂S gas:

This reaction is exothermic and hazardous due to H₂S toxicity .

Reactivity with Nucleophiles

The S₄²⁻ anion reacts with nucleophiles via sulfur-sulfur bond cleavage. Key examples include:

| Nucleophile | Reaction | Products |

|---|---|---|

| Cyanide (CN⁻) | Potassium cyanide, polysulfides | |

| Thiolates (RS⁻) | Thiols, mixed polysulfides |

Steric hindrance and electronic effects dictate reaction pathways. For example, bulky aryl persulfides resist nucleophilic attack, favoring disproportionation .

Redox Behavior

K₂S₄ acts as a reducing agent in redox reactions:

-

With halogens :

This reaction is explosive in liquid bromine . -

In batteries : K₂S₄ participates in multi-electron transfer in potassium-sulfur batteries, forming intermediates like K₂S₂ and K₂S₆ during discharge .

Coordination Chemistry

K₂S₄ binds to transition metals, forming complexes such as [Fe(S₄)]²⁻. These complexes are studied for catalytic and electrochemical applications .

Comparison with Similar Compounds

Key Research Findings

Biological Activity: Diallyl tetrasulfide reduces LDL cholesterol by 20–30% in diabetic rat models . Thioglucose tetrasulfide (TGS4) exhibits 10-fold higher stability in aqueous solutions than inorganic tetrasulfides .

Material Performance :

- Polysulfide rubbers derived from Na₂S₄ exhibit 90% resistance to hydrocarbon solvents but poor tensile strength (<5 MPa) .

Reactivity :

- The recombination rate of perthiyl radicals (from tetrasulfide photolysis) is 6.0 × 10⁹ M⁻¹s⁻¹ in organic solvents, 4-fold faster than in aqueous systems .

Q & A

Q. What are the optimal synthetic routes for preparing potassium tetrasulfide (K₂S₄) with high purity, and how can reaction conditions be systematically optimized?

Potassium tetrasulfide is typically synthesized via controlled reactions between elemental sulfur (S₈) and potassium sulfide (K₂S) under inert atmospheres. Key variables include stoichiometric ratios (e.g., excess sulfur for polysulfide chain elongation), solvent choice (e.g., anhydrous ammonia or THF), and temperature gradients to avoid side products like shorter-chain sulfides (e.g., K₂S₂ or K₂S₃). Characterization via ¹H-NMR and Raman spectroscopy helps monitor sulfur chain length and purity . For reproducibility, document reaction yields with internal standards (e.g., deuterated solvents for NMR quantification) to mitigate overestimation errors .

Q. How can spectroscopic and crystallographic methods distinguish potassium tetrasulfide from shorter-chain polysulfides?

- Raman spectroscopy : The S–S stretching vibrations (450–550 cm⁻¹) vary with chain length; tetrasulfide (S₄²⁻) exhibits distinct peaks compared to disulfide (S₂²⁻) or trisulfide (S₃²⁻) .

- X-ray diffraction (XRD) : Single-crystal XRD resolves the S–S bond geometry, confirming the tetrasulfide anion’s bent or linear configuration. For example, K₂S₄ crystals may adopt a cis or trans conformation depending on counterion interactions .

- Mass spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects [S₄]²⁻ ions (m/z ~96) to validate molecular identity .

Q. What protocols ensure accurate assessment of potassium tetrasulfide purity in solution-phase studies?

Use gravimetric analysis post-synthesis to quantify insoluble byproducts (e.g., unreacted sulfur). For solution-phase purity, employ UV-vis spectroscopy (λ ~300–400 nm, characteristic of S₄²⁻ absorption) alongside HPLC with a polar stationary phase to separate polysulfide homologs .

Advanced Research Questions

Q. How do radical-mediated mechanisms explain potassium tetrasulfide’s antioxidant activity, and how do these contradict classical ionic oxidation models?

Traditional models assume polysulfides act as secondary antioxidants via ionic peroxide decomposition. However, EPR spectroscopy and kinetic studies reveal that K₂S₄ terminates autoxidation chains by scavenging peroxyl radicals (ROO•) through hydrogen-atom transfer (HAT). For example, K₂S₄ inhibits n-hexadecane autoxidation at 160°C more effectively than BHT or diphenylamines, suggesting radical trapping dominates at high temperatures . To resolve contradictions, combine DFT calculations (e.g., bond dissociation energies of S–H/S–S bonds) with stopped-flow kinetics to map temperature-dependent mechanism shifts .

Q. What role do tetrasulfide bridges play in biological systems, and how can their redox-switching behavior be experimentally probed?

In metallothionein-3 (MT3), cystine tetrasulfide (Cys-S₄-Cys) bridges regulate zinc release via sulfane sulfur transfer. Use X-ray absorption spectroscopy (XAS) to track Zn²⁺ coordination changes and LC-MS/MS to detect persulfide intermediates (e.g., Cys-SSH) during redox cycling . For in vitro studies, simulate oxidative stress with H₂O₂ or glutathione disulfide (GSSG) and monitor S₄ bridge stability via fluorescence quenching assays .

Q. What experimental challenges arise in stabilizing potassium tetrasulfide during catalytic or synthetic applications?

K₂S₄ decomposes via disproportionation (e.g., 2 K₂S₄ → K₂S₃ + K₂S₅) or H₂S release under thermal/oxidative stress. Mitigate instability by:

- Low-temperature storage (-20°C under argon).

- Encapsulation in mesoporous silica or ionic liquids to limit sulfur redistribution .

- Real-time monitoring with in situ Raman or NMR to detect decomposition thresholds .

Q. How can computational modeling guide the design of potassium tetrasulfide-based materials for energy storage?

Use density functional theory (DFT) to predict polysulfide shuttle behavior in Li-S batteries. Calculate adsorption energies of K₂S₄ on carbon nanotube/graphene substrates to optimize cathode materials. Validate models with electrochemical impedance spectroscopy (EIS) and galvanostatic cycling to correlate S₄²⁻ stability with battery cyclability .

Methodological Considerations for Data Validation

Q. How can researchers resolve contradictions in reported antioxidant efficacy of potassium tetrasulfide across studies?

- Standardize testing conditions : Specify temperature, solvent, and oxidant concentration (e.g., AIBN-initiated autoxidation vs. metal-catalyzed ROS).

- Cross-validate metrics : Compare inhibition rates (e.g., oxygen consumption vs. thiobarbituric acid reactive substances (TBARS)) .

- Meta-analysis : Aggregate kinetic data (e.g., Arrhenius plots) to identify mechanism transitions between ionic and radical pathways .

Q. What strategies ensure reproducibility in potassium tetrasulfide synthesis across labs?

- Detailed supplemental protocols : Report exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert gas flow rates.

- Interlab round-robin tests : Share batches for cross-characterization via XRD and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.